molecular formula C19H26N2O3 B1684381 ASP-9521 CAS No. 1126084-37-4

ASP-9521

Katalognummer: B1684381
CAS-Nummer: 1126084-37-4
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: OXSCPDKUZWPWFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

ASP9521 is synthesized at Astellas Pharmaceutical Co. Ltd. in Tsukuba, Japan . The synthetic route involves the preparation of 1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methylpropan-2-ol . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Biologische Aktivität

ASP-9521 is a selective, orally bioavailable inhibitor of the enzyme 17 β-hydroxysteroid dehydrogenase type 5 (17 βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3). This enzyme plays a critical role in the conversion of adrenal androgens such as dehydroepiandrosterone (DHEA) and androstenedione into more potent androgens like testosterone. The inhibition of AKR1C3 is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where persistent androgen production contributes to tumor progression.

This compound functions by inhibiting the enzymatic activity of AKR1C3, thereby reducing the levels of testosterone within tumor tissues. This mechanism is significant in the treatment of CRPC, as it aims to achieve complete androgen blockade when combined with other therapeutic agents.

Pharmacological Profile

Key Characteristics:

  • IC50 Values: this compound demonstrates potent inhibitory activity against AKR1C3, with IC50 values ranging from 11 nM for humans to 49 nM for cynomolgus monkeys .
  • Selectivity: The compound shows over 100-fold selectivity for AKR1C3 compared to its isoform AKR1C2 .
  • Bioavailability: After oral administration, this compound exhibits varying bioavailability rates: 35% in rats, 78% in dogs, and 58% in monkeys .

Phase I/II Clinical Trial

A clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC). Key findings include:

  • Participants: Thirteen patients aged between 52 and 76 years were enrolled.
  • Treatment Duration: Patients received this compound orally for a duration of 12 weeks.
  • Adverse Events: Common adverse events included asthenia (38%), constipation (31%), and diarrhea (23%). Most adverse events were graded as mild to moderate (grade 1/2) .
  • Efficacy Results: Despite demonstrating an acceptable safety profile, the trial reported no significant biochemical or radiological responses. The study was halted due to a lack of observable clinical activity .

In Vitro and In Vivo Studies

In preclinical studies, this compound was characterized for its biological activity:

  • Inhibition Studies: this compound effectively inhibited the conversion of androstenedione to testosterone in both in vitro assays using LNCaP-AKR1C3 cells and in vivo models with CWR22R xenografted mice. A single oral dose significantly reduced intratumoral testosterone levels for up to 24 hours .
  • Pharmacokinetics: The compound was rapidly absorbed with a half-life ranging from 16 to 35 hours, indicating favorable pharmacokinetic properties conducive for oral administration .

Comparative Efficacy

A comparison table summarizing the biological activity and pharmacological characteristics of this compound is presented below:

Parameter This compound
Target Enzyme AKR1C3 (17 βHSD5)
IC50 (Human) 11 nM
IC50 (Monkey) 49 nM
Selectivity >100-fold over AKR1C2
Bioavailability Rats: 35%, Dogs: 78%, Monkeys: 58%
Common Adverse Events Asthenia, Constipation, Diarrhea
Clinical Activity No significant responses observed

Eigenschaften

IUPAC Name

[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSCPDKUZWPWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126084-37-4
Record name ASP-9521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126084374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-9521
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA79G37CPR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 478 mg of 5-methoxyindole-2-carboxylic acid and 432 mg of 2-methyl-1-(piperidin-4-yl)-2-propanol in 8 mL of DMF were added 575 mg of 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride and 169 mg of 1-hydroxybenzotriazole, followed by stirring at room temperature for 1 day. 0.2M aqueous hydrochloric acid was added to the reaction liquid, followed by extraction with ethyl acetate. The organic layer was washed with 0.2M aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography [chloroform:methanol=1:0-24:1], and then crystallized from a mixture of ethyl acetate/diisopropyl ether to obtain 683 mg of 1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methylpropan-2-ol as a white crystal.
Quantity
478 mg
Type
reactant
Reaction Step One
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ASP-9521
Reactant of Route 2
Reactant of Route 2
ASP-9521
Reactant of Route 3
Reactant of Route 3
ASP-9521
Reactant of Route 4
Reactant of Route 4
ASP-9521
Reactant of Route 5
Reactant of Route 5
ASP-9521
Reactant of Route 6
Reactant of Route 6
ASP-9521

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.